1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE
Description
1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-24-15-4-2-3-14(12-15)20-7-9-21(10-8-20)25(22,23)17-11-13(18)5-6-16(17)19/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMFWSAHEZDYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-(3-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the fluorine atoms could yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it would bind to the receptor and either activate or inhibit its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorobenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the methoxy group.
1-(2,5-Difluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position.
Uniqueness
1-(2,5-DIFLUOROBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
